N1-(4-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Descripción
The compound N1-(4-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 4-chlorobenzyl group at the N1 position and a sulfonamide-functionalized piperidine moiety at the N2 position.
Propiedades
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O4S/c23-17-6-4-16(5-7-17)15-26-22(29)21(28)25-13-12-19-3-1-2-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h4-11,19H,1-3,12-15H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOVBBQJGJNWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N1-(4-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by the presence of a piperidine moiety and a sulfonyl group, which are crucial for its biological activity. The fluorophenyl group enhances its interaction with biological targets, potentially influencing its pharmacokinetics and dynamics.
Biological Activities
1. Antibacterial Activity
Research has shown that compounds similar to N1-(4-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide exhibit varying degrees of antibacterial efficacy. A study synthesized several derivatives and tested them against various bacterial strains:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Salmonella typhi | Moderate |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Bacillus subtilis | Strong |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | E. coli | Weak |
The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis but weaker effects against other strains like E. coli and Staphylococcus aureus .
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibitory activity is essential for therapeutic applications in neurodegenerative diseases and as an antimicrobial agent.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 |
| Urease | 2.14 ± 0.003 |
These values indicate significant potency in inhibiting these enzymes, which could be leveraged for drug development .
3. Cancer Chemotherapy
The sulfonamide moiety in the compound is associated with anticancer properties. Studies suggest that similar compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation .
The mechanism by which N1-(4-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide exerts its effects involves several pathways:
- Protein Interaction : The fluorophenyl group interacts with hydrophobic pockets in target proteins, enhancing binding affinity.
- Hydrogen Bonding : The sulfonamide group forms hydrogen bonds with amino acid residues in enzymes or receptors, modulating their activity.
This dual interaction pattern is critical for the compound's biological efficacy.
Case Studies
Several studies have explored the biological activity of compounds related to N1-(4-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide:
- Antimicrobial Activity : A series of piperidine derivatives demonstrated strong antibacterial properties against various pathogens, highlighting the potential of this class of compounds in treating infections .
- Neuroprotective Effects : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disorders .
- Anticancer Properties : Research on related compounds has shown that they can effectively induce apoptosis in cancer cell lines, providing a basis for further investigation into their use in cancer therapy .
Comparación Con Compuestos Similares
Flavoring Agents: S336 and S5456
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a well-studied umami agonist approved as a flavoring agent. Key comparisons:
- Structural Differences : S336 substitutes the 4-chlorobenzyl group with a 2,4-dimethoxybenzyl group and replaces the sulfonyl-piperidine moiety with a pyridin-2-yl-ethyl chain.
- Toxicology: S336 exhibits a No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rats, with a safety margin exceeding 33 million for human exposure .
- 16.099) .
This highlights the influence of substitution patterns on metabolic interactions.
Antiviral and Enzyme-Targeting Oxalamides
- BNM-III-170: A CD4-binding HIV entry inhibitor with an oxalamide core. Unlike the target compound, it incorporates a guanidinomethyl-indenyl group, enhancing antiviral specificity .
- Compound 25 (N1-(4-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide): Shares the piperidin-2-yl group but uses a thiazole moiety for antiviral activity. Its diastereomeric synthesis (50% yield) contrasts with the target compound’s uncharacterized synthetic route .
Piperidine-Sulfonamide Derivatives
W-18 and W-15 (piperidinyl sulfonamides) are structurally distinct from oxalamides but share the sulfonyl-piperidine motif. These compounds, however, target opioid receptors rather than flavor or antiviral pathways, underscoring the pharmacological diversity enabled by sulfonamide-piperidine hybridization .
Structural and Functional Analysis Table
Metabolic and Toxicological Considerations
- Metabolism : Oxalamides like S336 undergo rapid elimination in rats, with hydroxylation, demethylation, and glucuronidation as primary metabolic pathways . The 4-chlorobenzyl and sulfonyl-piperidine groups in the target compound may alter metabolic stability compared to methoxy-substituted analogs.
- Toxicity: Substitutions on the benzyl group (e.g., chloro vs. methoxy) influence toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
